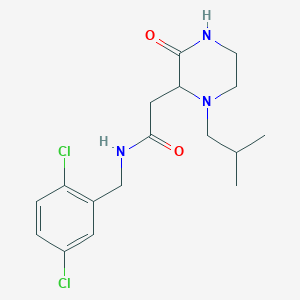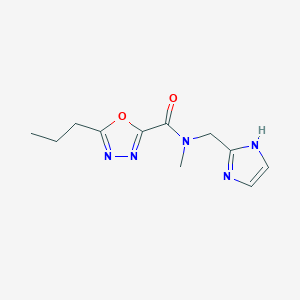![molecular formula C20H28N2O B5379631 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the late 1960s and has been used for the treatment of Alzheimer's disease (AD) since the 1990s.
Wirkmechanismus
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide prevents the excessive activation of glutamate, which can lead to neuronal damage and death. 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been shown to have a high affinity for the NMDA receptor and a slow dissociation rate, which allows it to selectively block the receptor without interfering with normal synaptic transmission.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been shown to modulate other neurotransmitter systems, including acetylcholine, dopamine, and serotonin. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological disorders. Another area of interest is the investigation of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide's effects on other neurotransmitter systems and its potential use in the treatment of mood disorders. Additionally, there is ongoing research on the use of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide in combination with other drugs for the treatment of AD and other neurological disorders.
Synthesemethoden
The synthesis of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanamine with ethyl 4-pyridinecarboxylate, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after the reaction with dimethyl sulfate. The yield of the synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been extensively studied for its therapeutic potential in treating AD. It has been shown to improve cognitive function and delay the progression of the disease. In addition, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(1-pyridin-4-ylethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14(16-4-6-21-7-5-16)22-17(23)20-10-15-8-18(2,12-20)11-19(3,9-15)13-20/h4-7,14-15H,8-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHDSUOSEXGDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-propyl-3-piperidinyl}methanol](/img/structure/B5379551.png)
![methyl 2-[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5379555.png)
![2-chloro-4-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5379580.png)
![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B5379584.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5379606.png)
![4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5379607.png)
![4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5379614.png)


![5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379642.png)
![1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5379649.png)
![1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)
